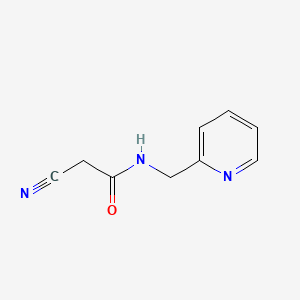

2-cyano-N-(pyridin-2-ylmethyl)acetamide

Übersicht

Beschreibung

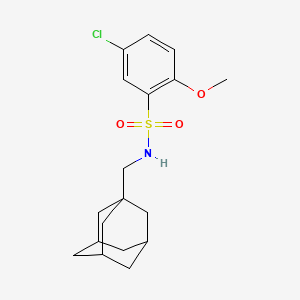

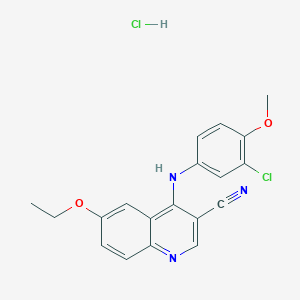

“2-cyano-N-(pyridin-2-ylmethyl)acetamide” is an organic compound with the molecular formula C9H9N3O and a molecular weight of 175.19 . It is an acetic amide with a nitrile functional group .

Synthesis Analysis

The synthesis of cyanoacetamides like “this compound” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H9N3O/c10-4-1-9(13)12-7-8-2-5-11-6-3-8/h2-3,5-6H,1,7H2,(H,12,13) and the InChI key: ACPRFCGKSGKRCH-UHFFFAOYSA-N .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 175.19 and a molecular formula of C9H9N3O . More specific properties such as melting point, boiling point, and density are not available in the search results.Wissenschaftliche Forschungsanwendungen

Anticancer Activity

2-Cyano-N-(pyridin-2-ylmethyl)acetamide and its derivatives have been explored for their anticancer properties. A study synthesized derivatives of this compound and tested them for anticancer activity, discovering potent and selective cytotoxic effects against leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021).

Synthesis of New Heterocycles

Research has been conducted on the synthesis of new pyrazole, 1,3-thiazole, and 1,3,4-thiadiazole derivatives incorporating a 4-pyridyl moiety using 2-Cyano-N-(pyridin-4-yl)acetamide. These compounds have potential applications in various fields of chemistry and medicine (Dawood, Alsenoussi, & Ibrahim, 2011).

Anti-Inflammatory and Antipyretic Activities

A study focused on the synthesis of novel 2(1H)-pyridone molecules, including derivatives of 2-cyano-N-(4-hydroxyphenyl)acetamide. These compounds exhibited anti-inflammatory, antipyretic, and ulcerogenic characteristics, showing promising results in both in-vitro and in-vivo examinations (Fayed, Bayoumi, Saleh, Ezz Al-Arab, & Ammar, 2021).

Insecticidal Applications

The compound has also been utilized in the synthesis of various heterocycles for insecticidal purposes. A study used 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide to create compounds that were tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Antimicrobial Activity

This compound has also been used in the synthesis of compounds with antimicrobial properties. For instance, a study synthesized various heterocycles incorporating an antipyrine moiety, which were evaluated as antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Metal Complex Formation

The compound has been utilized in the synthesis of new metal complexes. A study developed tetradentate ligands using this compound for forming various monomeric complexes. These complexes were analyzed for their structure and bonding modes (Al-jeboori, Al-Tawel, & Ahmad, 2010).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-cyano-N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-5-4-9(13)12-7-8-3-1-2-6-11-8/h1-3,6H,4,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJRBOZBEUZSRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide](/img/structure/B2714009.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide](/img/structure/B2714013.png)

![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(1H-indazol-3-yl)methanone](/img/structure/B2714016.png)

![N-(3,4-dichlorophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2714022.png)

![2-(2-fluorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2714025.png)